Glycinamide Hydrochloride: A Comprehensive Technical Guide
Glycinamide Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of glycinamide (B1583983) hydrochloride, a crucial compound in various scientific and pharmaceutical applications. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and its role in biochemical pathways and synthetic workflows.
Chemical Identity and Structure
Glycinamide hydrochloride is the hydrochloride salt of glycinamide, the amide derivative of the amino acid glycine (B1666218).[1] It is a white to almost white crystalline powder.[2]
CAS Number: 1668-10-6[3][4][5]
Molecular Formula: C₂H₇ClN₂O[3][6]
Molecular Weight: 110.54 g/mol [3][5]
IUPAC Name: 2-aminoacetamide;hydrochloride[5]
Synonyms: 2-Aminoacetamide hydrochloride, Glycinamide HCl, Glycine amide hydrochloride[3][5]
Chemical Structure:
Caption: Chemical structure of glycinamide hydrochloride.
Physicochemical and Biochemical Properties
Glycinamide hydrochloride is highly soluble in water and functions as a Good's buffer, effective in the physiological pH range.[1][7] Its stability and hygroscopic nature are key characteristics to consider in its handling and storage.[2][3]
| Property | Value | Reference |
| Melting Point | 204 °C (decomposes) | [3] |
| pKa (at 20°C) | 8.20 | [1] |
| Water Solubility (at 0°C) | 1100 g/L (or 6.4 M) | [1][3] |
| Appearance | White to beige crystalline powder | [3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3] |
| Sensitivity | Hygroscopic | [3] |
Experimental Protocols
Synthesis of Glycinamide Hydrochloride
Several methods for the synthesis of glycinamide hydrochloride have been reported, primarily starting from chloroacetyl chloride, chloroacetic acid esters, or through the hydrolysis of aminoacetonitrile (B1212223).
Method 1: From Chloroacetyl Chloride
This method involves the reaction of chloroacetyl chloride with ammonia (B1221849) in an alcohol solvent.[8]
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Materials: Chloroacetyl chloride, 10% ammonia in methanol (B129727) solution, 80% ethanol (B145695).
-
Procedure:
-
To 510g (3 mol) of a 10% ammonia/methanol solution, add 113g (1 mol) of chloroacetyl chloride while stirring.
-
Maintain the reaction temperature between -5 to 0 °C.
-
After the addition is complete, continue stirring at this temperature for 30 minutes.
-
The crude product of glycinamide hydrochloride is obtained by suction filtration.
-
Recrystallize the crude product from 80% ethanol to yield the final product.
-
Method 2: From Aminoacetonitrile Hydrochloride
This process involves the hydrolysis of aminoacetonitrile hydrochloride in isopropanol (B130326) with hydrogen chloride gas.[9][10]
-
Materials: Aminoacetonitrile hydrochloride, isopropanol (99.0%), hydrogen chloride gas, methanol.
-
Procedure:
-
Dissolve 37g (0.40 mol) of aminoacetonitrile hydrochloride in 148ml (1.94 mol) of 99.0% isopropanol in a three-necked flask.
-
Heat the mixture to 55-60 °C.
-
Pass dry hydrogen chloride gas through the solution for 1.5 hours until saturation.
-
Maintain the temperature and keep the mixture warm for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting colorless solid by suction filtration.
-
Recrystallize the solid from methanol to obtain pure glycinamide hydrochloride.
-
Application in Peptide Synthesis
Glycinamide hydrochloride is a common reagent in peptide synthesis. The following is a typical procedure for its use in coupling with a Boc-protected amino acid.
-
Materials: Boc-ΔTyr(Cl₂Bzl)-OH, glycinamide hydrochloride, triethylamine (B128534) (Et₃N), N,N-Dimethylformamide (DMF), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-Hydroxybenzotriazole (HOBt), Ethyl acetate (B1210297) (EtOAc), 4% NaHCO₃ solution, 10% citric acid solution, water, silica (B1680970) gel.
-
Procedure:
-
To a solution of Boc-ΔTyr(Cl₂Bzl)-OH (307 mg, 0.7 mmol), glycinamide hydrochloride (77.4 mg, 0.7 mmol), and Et₃N (0.1 mL, 0.7 mmol) in DMF (7 mL), add EDC·HCl (148 mg, 0.77 mmol) and HOBt (129 mg, 0.84 mmol) at -10 °C.
-
Stir the reaction mixture for 2 hours at 0 °C, and then overnight at room temperature.
-
Evaporate the solvent.
-
Dissolve the residue in EtOAc.
-
Wash the solution sequentially with 4% NaHCO₃, 10% citric acid, and water.
-
Dry the organic solution and evaporate the solvent.
-
Purify the product by silica gel column chromatography to yield Boc-ΔTyr(Cl₂Bzl)-Gly-NH₂.
-
Applications in Drug Development and Research
Glycinamide hydrochloride serves as a versatile building block and intermediate in the synthesis of various pharmaceutical compounds, including antipsychotics, anticonvulsants, and antidiabetic agents.[2][11] Its role as a glycine prodrug is also under investigation.[12]
Furthermore, it is a precursor in the synthesis of glycinamide ribonucleotide (GAR), an intermediate in the de novo purine (B94841) biosynthesis pathway, a fundamental process for DNA and RNA synthesis.[1]
Workflow: Role in Peptide Synthesis
The following diagram illustrates the general workflow of using glycinamide hydrochloride in a typical peptide coupling reaction.
References
- 1. Glycinamide - Wikipedia [en.wikipedia.org]
- 2. Glycinamide Hydrochloride Or Glycinamide Hcl BP EP USP CAS 1668-10-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Glycinamide hydrochloride | 1668-10-6 [chemicalbook.com]
- 4. glycinamide hydrochloride, 1668-10-6 [thegoodscentscompany.com]
- 5. Glycinamide hydrochloride | C2H7ClN2O | CID 2723639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. nbinno.com [nbinno.com]
- 8. CN101979376B - Method for preparing glycinamide hydrochloride - Google Patents [patents.google.com]
- 9. Preparation method for glycinamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN103265448A - Preparation method for glycinamide hydrochloride - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. Glycinamide Hydrochloride | TargetMol [targetmol.com]
